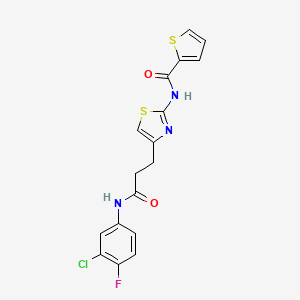N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
CAS No.: 1021228-62-5
Cat. No.: VC6328353
Molecular Formula: C17H13ClFN3O2S2
Molecular Weight: 409.88
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021228-62-5 |
|---|---|
| Molecular Formula | C17H13ClFN3O2S2 |
| Molecular Weight | 409.88 |
| IUPAC Name | N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C17H13ClFN3O2S2/c18-12-8-10(3-5-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24) |
| Standard InChI Key | GWKTXCYRSFFLEN-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₇H₁₄ClFN₃O₂S₂ and a molecular weight of 375.4 g/mol . Its IUPAC name, N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide, reflects the following structural components:
-
Thiazole ring: A five-membered aromatic heterocycle with nitrogen and sulfur atoms.
-
Thiophene-carboxamide: A sulfur-containing heterocycle bonded to a carboxamide group.
-
3-Chloro-4-fluorophenyl group: A halogenated aromatic substituent linked via an amide bond.
The SMILES notation (C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)FCl) and InChIKey (QISUDFJTKCRODS-UHFFFAOYSA-N) further delineate its connectivity .
Physicochemical Properties
Key properties include:
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
-
Formation of the thiazole core: The Hantzsch thiazole synthesis is commonly employed, utilizing β-alanine derivatives and thiourea precursors .
-
Introduction of the 3-chloro-4-fluorophenyl group: A nucleophilic acyl substitution links the aryl amine to the propionamide side chain .
-
Thiophene-carboxamide coupling: Suzuki-Miyaura cross-coupling or direct amidation attaches the thiophene moiety .
-
Step 1: Condensation of 3-chloro-4-fluoroaniline with β-ketopropionic acid to form the amide intermediate.
-
Step 2: Cyclization with thiourea in the presence of phosphorus oxychloride to yield the thiazole ring.
-
Step 3: Palladium-catalyzed coupling with thiophene-2-carboxylic acid derivatives.
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 2.57 ppm (CH₂CO), 4.26 ppm (NCH₂), and 7.32–7.63 ppm (aromatic protons) .
-
IR Spectroscopy: Stretching vibrations at 1,686 cm⁻¹ (amide C=O) and 1,540 cm⁻¹ (C=N) .
Notable Findings:
-
Thiazole-thiophene hybrids demonstrate IC₅₀ values of 2–10 μM against cancer cell lines .
-
Halogenated aryl groups enhance binding to hydrophobic pockets in target proteins .
Structure-Activity Relationships (SAR)
-
Thiazole ring: Essential for hydrogen bonding with biological targets .
-
3-Chloro-4-fluorophenyl group: Improves metabolic stability and lipophilicity .
-
Thiophene-carboxamide: Modulates electronic properties and solubility .
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Potential as a tyrosine kinase inhibitor (TKI) due to structural similarity to afatinib impurities .
-
Infectious Diseases: Activity against drug-resistant pathogens via disruption of cell wall synthesis .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume